molecular formula C9H9BrFNO2 B2837763 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide CAS No. 1016843-05-2

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide

Cat. No.: B2837763
CAS No.: 1016843-05-2
M. Wt: 262.078
InChI Key: UDNAUDUJZOHJFZ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide is a halogenated acetamide derivative characterized by a bromine atom at the ortho position and a fluorine atom at the para position on the phenoxy ring. The N-methylacetamide moiety is directly attached to the oxygen atom of the phenoxy group.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNAUDUJZOHJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Phenoxy Ring) N-Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source
This compound (Target) 2-Br, 4-F Methyl ~262.1 Not reported Not reported -
2-(4-Butyryl-2-fluorophenoxy)-N-n-butylacetamide (Compound 30) 4-Butyryl, 2-F n-Butyl Calculated: 325.3 75 82
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 4-Butyryl, 2-F 1-hydroxy-2-methylpropan-2-yl Calculated: 355.4 84 54
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide 4-Br, 2-F Dimethyl 276.1 Not reported Not reported
2-(2-bromo-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide 2-Br, 4-F 2,3-dihydro-1,4-benzodioxin-3-ylmethyl 392.24 Not reported Not reported

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is expected to align with analogs (75–84°C), influenced by halogen placement. For example, Compound 31 (84°C) has a higher melting point than Compound 30 (75°C), likely due to hydrogen bonding from the hydroxyl group .
  • Optical Activity : Chiral centers in derivatives like Compound 32 ([α]²²D = +61.1) highlight the impact of stereochemistry, though the target compound lacks reported optical activity .

Crystallographic and Intermolecular Interactions

  • In related N-substituted phenylacetamides (e.g., 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide), dihedral angles between aromatic rings (50.88–76.55°) and intermolecular hydrogen bonds (N–H⋯O) dictate crystal packing . Similar interactions may stabilize the target compound’s solid-state structure.

Biological Activity

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10BrFNO\text{C}_{10}\text{H}_{10}\text{BrFNO}

This structure features a bromine and fluorine substituent on the phenoxy group, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially affecting cell cycle progression and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzyme activities, which is critical in the development of therapeutic agents targeting metabolic pathways.

Anticancer Properties

A study investigating bromophenol derivatives, including compounds similar to this compound, demonstrated significant anticancer activity against several human cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), HCT116 (colon cancer).
  • Mechanism of Action : The promising candidate compounds were found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the activation of caspases and down-regulation of anti-apoptotic proteins like Bcl-2 .
CompoundIC50 (µg/mL)Cancer Cell Line
17a5.20 ± 0.76A549
17b3.25 ± 0.32HepG2
18a4.43 ± 0.53HCT116

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in various contexts. For example:

  • Target Enzymes : Several studies have highlighted that similar compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections.
  • Mechanism : The inhibition may occur through competitive binding or allosteric modulation, affecting cellular signaling pathways essential for tumor growth and survival .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential:

  • Absorption : Studies indicate variable absorption rates depending on the administration route.
  • Distribution : The compound's ability to penetrate biological barriers such as the blood-brain barrier is crucial for treating central nervous system disorders.
  • Metabolism : Initial findings suggest that metabolic pathways may convert the compound into active metabolites, enhancing its efficacy .

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